2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide is a chemical compound belonging to the class of 1,2,4-triazolo[4,3-a]quinoxalines. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science.
Mechanism of Action
Target of Action
The primary target of the compound 2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, a process that affects the development and growth of cancerous cells .
Mode of Action
The compound interacts with VEGFR-2, blocking its signaling pathway . This interaction effectively suppresses tumor growth by inhibiting the process of angiogenesis, which is the formation of new blood vessels from pre-existing ones .
Biochemical Pathways
The compound affects the VEGFR-2 signaling pathway, which is a key player in angiogenesis . By inhibiting this pathway, the compound disrupts the supply of nutrients to the tumor cells, thereby inhibiting their growth and proliferation .
Pharmacokinetics
The compound’s inhibitory activities towards vegfr-2 and its antiproliferative activities against various cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines . For instance, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner, induce late apoptosis of A549 cells, and inhibit the expression of c-Met and VEGFR-2 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide typically involves the reaction of hydrazonoyl halides with various reagents. For instance, hydrazonoyl halides can react with alkyl carbothioates, carbothioamides, and other compounds in the presence of triethylamine to form the desired triazoloquinoxaline derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted triazoloquinoxalines .
Scientific Research Applications
2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:
Antibacterial Activity: Some derivatives exhibit strong antibacterial effects against pathogens like Xanthomonas oryzae pv.
Anti-Infective Agents: The compound and its derivatives have potential as anti-infective agents, showing promise in combating various infections.
Therapeutic Potential: Related compounds with imidazole moieties have been investigated for their therapeutic potential, although further studies are needed.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide: This compound is part of the same class and has been studied for its antibacterial activity.
1,3,4-thiadiazole derivatives: These compounds share some structural similarities and have been explored for their antimicrobial properties.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds have shown potential as kinase inhibitors and anticancer agents.
Uniqueness
2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide stands out due to its specific structural features and the range of biological activities it exhibits. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c28-19(23-13-16-9-6-12-30-16)14-26-22(29)27-18-11-5-4-10-17(18)24-21(20(27)25-26)31-15-7-2-1-3-8-15/h1-5,7-8,10-11,16H,6,9,12-14H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDCEFDWLNLBEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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